molecular formula C10H17N B2884550 2-Hexyl-1H-pyrrole CAS No. 1551-14-0

2-Hexyl-1H-pyrrole

Cat. No.: B2884550
CAS No.: 1551-14-0
M. Wt: 151.253
InChI Key: RPVYMRBTVNNTGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, hexane-2,5-dione can be reacted with ammonia or a primary amine under acidic conditions to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves the same Paal-Knorr synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as iron(III) chloride can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hexyl-1H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrrole: The parent compound with a simpler structure.

    2-Methyl-1H-pyrrole: Similar structure but with a methyl group instead of a hexyl group.

    2-Phenyl-1H-pyrrole: Contains a phenyl group, offering different chemical properties.

Uniqueness: 2-Hexyl-1H-pyrrole is unique due to its hexyl side chain, which imparts distinct chemical and physical properties. This side chain increases the compound’s hydrophobicity, making it more suitable for applications involving lipid interactions and organic solvents .

Properties

IUPAC Name

2-hexyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVYMRBTVNNTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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